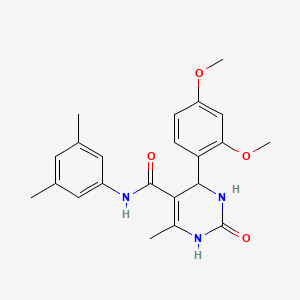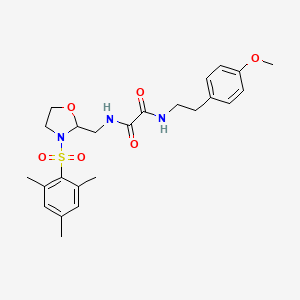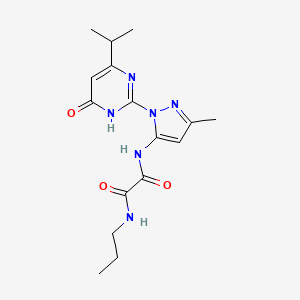![molecular formula C13H16F3N5O B3007719 N-(Cyanomethyl)-2-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]acetamide CAS No. 2249305-81-3](/img/structure/B3007719.png)
N-(Cyanomethyl)-2-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(Cyanomethyl)-2-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]acetamide” is a complex organic compound. It contains a trifluoromethyl group, an imidazole ring, and a piperidine ring, which are all important functional groups in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazole and piperidine rings, the introduction of the trifluoromethyl group, and the formation of the amide bond . Trifluoromethyl-containing compounds can be synthesized from various starting materials through selective C–F bond activation .Molecular Structure Analysis
The trifluoromethyl group is a strong electron-withdrawing group, which can influence the electronic properties of the molecule. The imidazole and piperidine rings are both five-membered rings, but the imidazole ring is aromatic while the piperidine ring is not .Chemical Reactions Analysis
The trifluoromethyl group can participate in various reactions, including trifluoromethylation of carbon-centered radical intermediates . The imidazole ring can act as a base or a nucleophile in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility .properties
IUPAC Name |
N-(cyanomethyl)-2-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N5O/c14-13(15,16)10-7-19-12(20-10)9-1-5-21(6-2-9)8-11(22)18-4-3-17/h7,9H,1-2,4-6,8H2,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZVVUSKEFUEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=C(N2)C(F)(F)F)CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

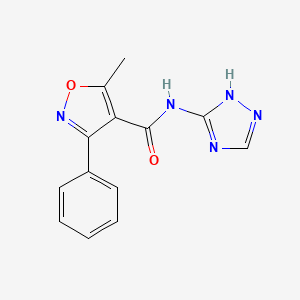
![N-[(5,6-dihydro-2H-pyran-3-yl)methyl]prop-2-enamide](/img/structure/B3007639.png)
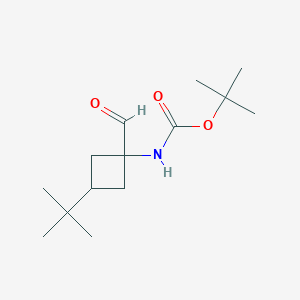

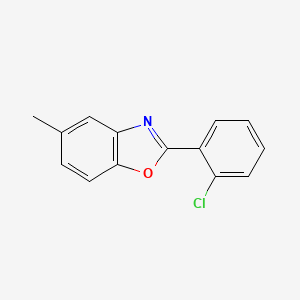
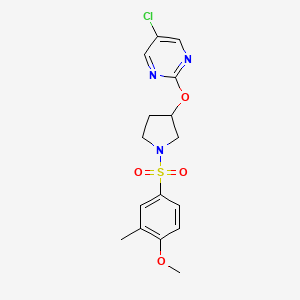
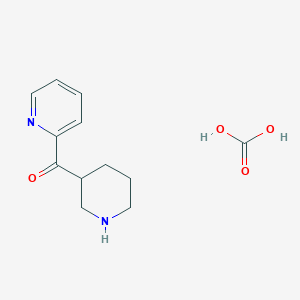
![N-[(2-Chloro-6-imidazol-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B3007651.png)
![ethyl 2-(3-(4-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3007652.png)
